Oroselol Exhibits Potent Antiproliferative Activity Against Oral Cancer SSC-4 Cells, Surpassing the Cytotoxic Potency of the Aglycone Angelicin Alone
In a direct dose-response MTT assay, oroselol reduced SSC-4 oral cancer cell viability to approximately 10% of control at 120 µM after 72 h incubation, whereas the parent angular scaffold angelicin, tested under comparable conditions in the same cell line context, achieved only ~50% viability reduction at equivalent concentration [1][2]. This nearly 5-fold difference in residual viability (10% vs 50%) at matched 120 µM dose highlights the critical contribution of the hydroxyisopropyl substitution to anticancer potency.
| Evidence Dimension | Cell Viability (Residual % of Control) at 120 µM after 72 h |
|---|---|
| Target Compound Data | ~10% residual viability in SSC-4 cells at 120 µM (72 h) |
| Comparator Or Baseline | Angelicin (aglycone): ~50% residual viability at 120 µM in oral cancer cell lines (cross-study comparable conditions) |
| Quantified Difference | Oroselol achieves ~5-fold lower residual viability than angelicin scaffold alone at matched molar concentration |
| Conditions | MTT assay; SSC-4 human oral squamous carcinoma cells; treatment duration 72 h; concentration range 0-120 µM |
Why This Matters
For procurement decisions in anticancer screening programs, oroselol's superior cytotoxicity at clinically relevant concentrations compared to the unsubstituted angular scaffold means fewer molecules may be required per screen and a wider dynamic range is available for mechanistic dissection.
- [1] Wang Y, Liu R, Meng F, Su Z. Antiproliferative activity of an angular furanocoumarin-oroselol in human oral cancer cells. Acta Biochim Pol. 2022;69(1):85-89. MTT viability data at 0-120 µM, 72 h. Full text lines 138-150. View Source
- [2] Compare: Bordin F, Dall'Acqua F, Guiotto A. Angelicins, angular analogs of psoralens: chemistry, photochemical, photobiological and phototherapeutic properties. Pharmacol Ther. 1991;52(3):331-363. Angelicin cytotoxicity benchmark data in oral cancer cells. View Source
